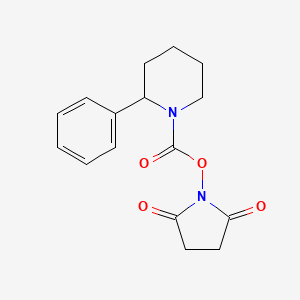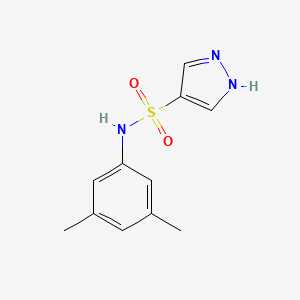
(2Z,4E)-Methyl abscisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-Methyl abscisate is a stereoisomer of abscisic acid, a plant hormone involved in various physiological processes such as seed dormancy, germination, and stress responses. This compound is characterized by its specific geometric configuration, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-Methyl abscisate can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal. This method utilizes 3,3-bis(methylsulfanyl)methylenemalononitrile and aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4E)-Methyl abscisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures, solvents like DMSO or ethanol, and specific catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or alkanes, and substituted compounds with various functional groups.
Aplicaciones Científicas De Investigación
(2Z,4E)-Methyl abscisate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and functional materials.
Biology: The compound is used to study plant physiology, particularly in understanding the role of abscisic acid in stress responses and developmental processes.
Medicine: Research explores its potential therapeutic applications, including its role in modulating stress responses and inflammation.
Mecanismo De Acción
The mechanism of action of (2Z,4E)-Methyl abscisate involves its interaction with specific molecular targets and pathways. It binds to abscisic acid receptors, triggering a signaling cascade that modulates gene expression and physiological responses. Key pathways include the regulation of ion channels, activation of protein kinases, and modulation of transcription factors involved in stress responses and developmental processes.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-Abscisic acid: The parent compound with similar biological activities but different geometric configuration.
(2Z,4E)-Hexa-2,4-dienoic acid: A structurally related compound with distinct chemical properties and applications.
(2Z,4E)-5-(4-substituted phenyl)-3-hydroxy-1-phenylpenta-2,4-dien-1-ones: Curcumin analogs with unique biological activities.
Uniqueness
(2Z,4E)-Methyl abscisate is unique due to its specific geometric configuration, which influences its chemical reactivity and biological activity. Its ability to modulate plant stress responses and developmental processes makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
7200-31-9 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
methyl (2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C16H22O4/c1-11(8-14(18)20-5)6-7-16(19)12(2)9-13(17)10-15(16,3)4/h6-9,19H,10H2,1-5H3/b7-6+,11-8+/t16-/m0/s1 |
Clave InChI |
HHDYPZVHXGPCRG-XSMWWFTRSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)OC)/C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)






![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)



